[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a chloro group and an acetic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid typically involves the reaction of 4-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction proceeds through the formation of a boronate ester intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: [2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid.
Substitution: [4-Substituted-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities that involve boron-containing substrates. It can also serve as a precursor for the synthesis of boron-containing drugs that have potential therapeutic applications.
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and bacterial infections. This compound may be investigated for its ability to inhibit specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug design. The chloro group and acetic acid moiety can also participate in various chemical interactions, contributing to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid: Similar structure with a fluoro group instead of a chloro group.
[4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Lacks the acetic acid moiety but contains the boronic acid and phenyl ring.
Uniqueness
[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is unique due to the presence of both the chloro group and the acetic acid moiety, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The combination of these functional groups with the boronic acid moiety makes it a valuable compound for a wide range of scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-8-10(16)6-5-9(11)7-12(17)18/h5-6,8H,7H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXTCUVVISTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.